2-Fluoro-n,n-dimethylnicotinamide
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Overview
Description
2-Fluoro-n,n-dimethylnicotinamide is a chemical compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the amide nitrogen is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-n,n-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronicotinic acid.
Esterification: The 2-fluoronicotinic acid undergoes esterification with methanol in the presence of a catalyst to form 2-fluoromethyl nicotinate.
Aminolysis: The 2-fluoromethyl nicotinate is then subjected to aminolysis with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification of 2-fluoronicotinic acid with methanol.
Continuous Aminolysis: Continuous aminolysis with dimethylamine in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-n,n-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Major Products
Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acid derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-Fluoro-n,n-dimethylnicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-n,n-dimethylnicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n,n-dimethylnicotinamide: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-2-fluoro-n,n-dimethylnicotinamide: Contains an additional bromine atom at the 5-position.
Uniqueness
2-Fluoro-n,n-dimethylnicotinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical and biological applications .
Properties
IUPAC Name |
2-fluoro-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYOAVVYCIKJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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